

In-Depth Technical Guide to the Physical Characteristics of meta-Fluoxetine Hydrochloride

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Compound of Interest

Compound Name: meta-Fluoxetine hydrochloride

Cat. No.: B602300

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Introduction

meta-Fluoxetine hydrochloride, a positional isomer and known impurity of the widely prescribed selective serotonin reuptake inhibitor (SSRI) fluoxetine, is a critical compound for study in the fields of pharmaceutical development and quality control.^[1] A thorough understanding of its physical characteristics is paramount for the development of robust analytical methods, formulation strategies, and for ensuring the purity and safety of fluoxetine drug products. This technical guide provides a comprehensive overview of the core physical properties of **meta-fluoxetine hydrochloride**, detailed experimental protocols for their determination, and visual representations of key experimental workflows.

Core Physical and Chemical Properties

meta-Fluoxetine hydrochloride is a crystalline solid.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Name	N-methyl-γ-[3-(trifluoromethyl)phenoxy]-benzenepropanamine, monohydrochloride	[1]
Synonyms	m-Fluoxetine, Fluoxetine Impurity C, Fluoxetine Related Compound A	[1]
CAS Number	79088-29-2	[1]
Molecular Formula	C ₁₇ H ₁₈ F ₃ NO · HCl	[1]
Molecular Weight	345.8 g/mol	[1]
Physical Form	Crystalline Solid	[1]
pKa	~9.8 (Estimated based on the pKa of the secondary amine in fluoxetine)	
Melting Point	Data not available in the searched resources. For comparison, the melting point of the para-isomer, fluoxetine hydrochloride, is reported to be in the range of 158.4-158.9 °C and 179-182 °C.[2][3]	

Solubility Profile

The solubility of **meta-fluoxetine hydrochloride** has been determined in various solvents, which is crucial information for analytical method development and pre-formulation studies.

Solvent	Solubility
Dimethylformamide (DMF)	16 mg/mL
Dimethyl sulfoxide (DMSO)	12.5 mg/mL
Ethanol	12.5 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2	0.2 mg/mL

Spectral Characteristics

Ultraviolet-Visible (UV-Vis) Spectroscopy: **meta-Fluoxetine hydrochloride** exhibits a maximum absorbance (λ_{max}) at 277 nm.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS): Specific NMR, IR, and MS spectra for **meta-fluoxetine hydrochloride** were not available in the public domain at the time of this report. Researchers should expect spectra that are largely similar to fluoxetine hydrochloride, with key differences in the aromatic regions of the NMR spectra due to the different substitution pattern of the trifluoromethylphenoxy group.

Experimental Protocols

Detailed methodologies for the determination of key physical characteristics are provided below.

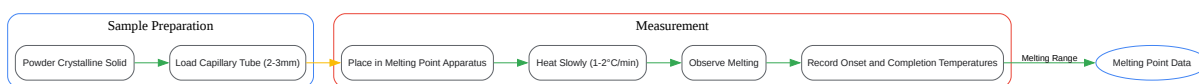
Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which **meta-fluoxetine hydrochloride** transitions from a solid to a liquid.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline **meta-fluoxetine hydrochloride** is finely powdered.
- **Capillary Loading:** The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting range provides an indication of purity.



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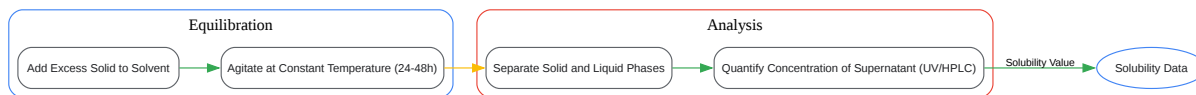
Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **meta-fluoxetine hydrochloride** in a specific solvent.

Methodology:

- **Sample Preparation:** An excess amount of solid **meta-fluoxetine hydrochloride** is added to a known volume of the solvent in a sealed vial.
- **Equilibration:** The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.
- **Quantification:** The concentration of **meta-fluoxetine hydrochloride** in the clear, saturated supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).



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Workflow for Shake-Flask Solubility Determination.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the ionizable group in **meta-fluoxetine hydrochloride**.

Methodology:

- **Solution Preparation:** A precise amount of **meta-fluoxetine hydrochloride** is dissolved in a suitable solvent (e.g., water or a water-methanol mixture) to a known concentration.
- **Titration Setup:** The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a stirrer.
- **Titration:** A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.



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Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This technical guide provides a foundational understanding of the key physical characteristics of **meta-fluoxetine hydrochloride** for researchers and professionals in drug development. The tabulated data offers a quick reference, while the detailed experimental protocols provide a framework for the in-house determination and verification of these critical parameters. The provided workflows offer a visual guide to these standard laboratory procedures. It is important to note the current lack of a publicly available, experimentally determined melting point and comprehensive spectral data for **meta-fluoxetine hydrochloride**, highlighting an area for future research and publication to further support the scientific community.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. Reconcile | C17H19ClF3NO | CID 62857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluoxetine Hydrochloride - Cas 56296-78-7, Molecular Formula C17h19clf3no, Molecular Weight 345.8 G, Purity 99%, Melting Point 179-182 Â°c at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
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